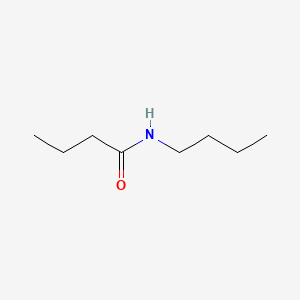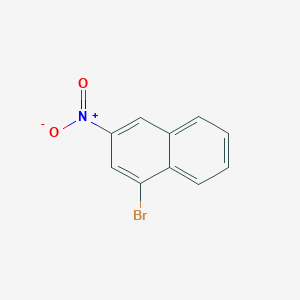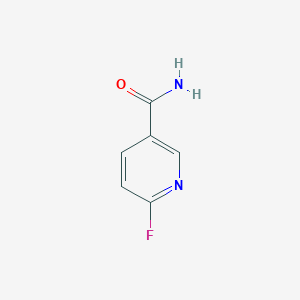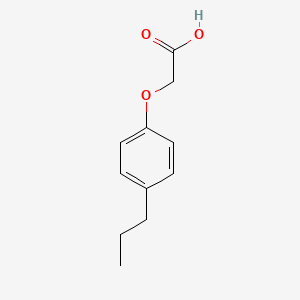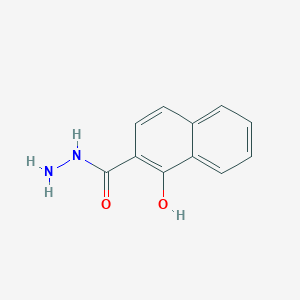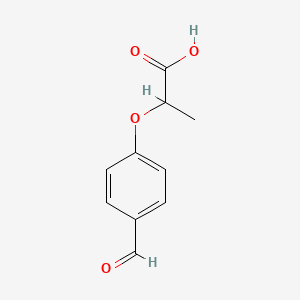
3-(Aliloxi)anilina
Descripción general
Descripción
3-(Allyloxy)aniline is an organic compound known for its potential use in different industries due to its unique physical and chemical properties. It has a molecular weight of 149.19 g/mol . The IUPAC name for this compound is 3-(allyloxy)phenylamine .
Synthesis Analysis
The synthesis of anilines, including 3-(Allyloxy)aniline, can be achieved through various methods. One such method involves the nitration of arenes, followed by the reduction of nitroarenes . Another approach involves the use of light and two transition-metal catalysts to produce anilines . A four-step protocol has also been reported for the synthesis of a similar compound, 3-allyl-2-(allyloxy)-5-bromoaniline, from 2-allylphenol. The synthetic steps used were nitration, selective bromination, allylation, and reduction of the nitro group .
Molecular Structure Analysis
The molecular formula of 3-(Allyloxy)aniline is C9H11NO . The InChI code for this compound is 1S/C9H11NO/c1-2-6-11-9-5-3-4-8(10)7-9/h2-5,7H,1,6,10H2 .
Chemical Reactions Analysis
Anilines, including 3-(Allyloxy)aniline, are precursors of many high-value chemical products. They are generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities. These building blocks contain a benzene ring in which a carbon–hydrogen (C–H) bond can be replaced with a carbon–nitrogen (C–N) bond without disrupting the aromatic system, thus producing the nitrogenated aromatic framework of an aniline .
Physical And Chemical Properties Analysis
3-(Allyloxy)aniline is a liquid at room temperature . It has a molecular weight of 149.19 g/mol . The compound is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether . Anilines are generally considered to be weak bases .
Aplicaciones Científicas De Investigación
Catálisis
3-(Aliloxi)anilina se utiliza en el campo de la catálisis. Está involucrada en la monoalilación de la anilina para dar N-alil anilina, un proceso de transformación fundamental que da como resultado varios tipos de compuestos alílicos de bloques de construcción valiosos . Este proceso está catalizado por un catalizador de 10% en peso de WO 3 /ZrO 2 .
Productos farmacéuticos
Las N-alil anilinas, que pueden producirse a partir de this compound, se conocen como importantes bloques de construcción en la industria farmacéutica . Pueden añadir otro sustituyente a las unidades N–H y/o alílicas para dar varios productos químicos finos de valor añadido .
Materiales electrónicos
Las N-alil anilinas, derivadas de this compound, son aplicables a los materiales electrónicos . Pueden utilizarse para producir varios productos químicos finos de valor añadido .
Síntesis sostenibles
El empleo de alcohol alílico como fuente alílica puede seguir la sostenibilidad debido a la formación de solo agua como coproducto a través de la monoalilación deshidratante . Este proceso involucra this compound .
Síntesis química
This compound se utiliza en la síntesis química de varios compuestos. Por ejemplo, se utiliza en la síntesis de cuatro pasos de 3-Alil-2-(aliloxi) .
Investigación y desarrollo
This compound se utiliza en investigación y desarrollo. Se utiliza en el estudio de nuevas moléculas utilizando isoindolina-1,3-diona .
Safety and Hazards
Direcciones Futuras
There is significant interest in developing new synthetic routes toward functionalized aniline derivatives due to their role in diverse syntheses, especially in medicinal chemistry . Research interest is centered on the mild C-H activation of miscellaneous allylbenzenes (including anilines). For instance, transition metal-free protocols for the synthesis of (E)-allylic compounds and α-alkyl styrenes from terminal alkenes have been developed .
Mecanismo De Acción
Target of Action
Anilines and aminophenols, which are types of nitrogen-containing and versatile building blocks, play a key role in diverse syntheses, especially in medicinal chemistry .
Mode of Action
It’s known that anilines often interact with their targets through nitrogen atoms, which can form various types of bonds and interactions .
Biochemical Pathways
Anilines are known to be involved in a variety of biochemical pathways due to their ability to form diverse structures .
Pharmacokinetics
The properties of anilines, in general, can vary widely depending on their specific structures .
Result of Action
Anilines are known to have a wide range of effects depending on their specific structures and the targets they interact with .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can often influence the action of anilines .
Propiedades
IUPAC Name |
3-prop-2-enoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-6-11-9-5-3-4-8(10)7-9/h2-5,7H,1,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZRFXBFXJEYID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332618 | |
| Record name | 3-(allyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74900-81-5 | |
| Record name | 3-(allyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











